1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . These interactions can lead to changes in enzyme activity, signal transduction, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione stands out due to its unique bicyclic structure and reactivity. Similar compounds include:
Bicyclo(2.2.1)hept-2-ene: Known for its use in polymerization reactions.
Bicyclo(2.2.1)heptan-2-one: Utilized in organic synthesis and as a precursor for various chemical reactions.
These compounds share structural similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
70353-45-6 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)pentane-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-8(13)2-5-12(14)11-7-9-3-4-10(11)6-9/h3-4,9-11H,2,5-7H2,1H3 |
InChI-Schlüssel |
SOUKUPRSHRMDND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)C1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.